molecular formula C16H23N3O4 B2600994 Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1022100-71-5

Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B2600994
CAS No.: 1022100-71-5
M. Wt: 321.377
InChI Key: QLRWJWCZRXYRBG-UHFFFAOYSA-N
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Description

IUPAC Naming and Structural Breakdown

The systematic name This compound is derived from the following components:

  • Piperazine : A bicyclic amine with two nitrogen atoms.
  • Carbamoyl group : A CONH- group substituted with a 4-ethoxyphenyl moiety.
  • Ethyl ester : An ethyl carboxylate group attached to the piperazine nitrogen.

Table 1: Key Structural and Nomenclatural Data

Property Value
IUPAC Name This compound
Molecular Formula C₁₆H₂₃N₃O₄
CAS Number 1022100-71-5
SMILES CCOC1C=CC(=CC=1)NC(=O)N1CCN(CC1)C(=O)OCC
InChI Key QLRWJWCZRXYRBG-UHFFFAOYSA-N
Molecular Weight 321.38 g/mol

The compound’s structure is validated by spectroscopic and computational methods, including SMILES notation and InChI key.

Historical Context in Piperazine Derivative Research

Piperazine derivatives have been central to pharmaceutical research for decades, particularly in the development of antipsychotics, antidepressants, and anti-inflammatory agents. The evolution of their therapeutic applications reflects advancements in synthetic chemistry and structure-activity relationship (SAR) studies.

Key Milestones in Piperazine Research

Table 2: Historical Developments in Piperazine Chemistry

Year Development Reference
1950s Introduction of chlorpromazine, a piperazine-based antipsychotic
1980s Discovery of piperazine-urea hybrids with antitumor activity
2000s Synthesis of piperazine-sulfonamide derivatives for cancer therapy
2010s Exploration of piperazine-carbamate esters in neurodegenerative diseases

This compound represents a modern iteration of this research, combining a carbamoyl group with a piperazine ester to modulate biological interactions.

Position Within Carbamate and Sulfonamide Chemical Families

Clarification of Functional Group Classification

The compound is not a carbamate or sulfonamide but belongs to distinct chemical families:

  • Urea derivatives : The carbamoyl group (CONH-) defines its membership in the urea family.
  • Carboxylate esters : The ethyl ester group (COOEt) links it to ester chemistry.

Table 3: Functional Group Comparison

Family Defining Group Example Structure
Carbamate O-CO-NH₂ (ester) Ethyl carbamate
Sulfonamide SO₂-NH-R Sulfamethoxazole
Urea CONH₂ Urea
Carboxylate COO⁻ (ester) Ethyl acetate

This compound shares structural features with both carbamates (ester functionality) and ureas (carbamoyl group) but lacks the sulfonamide moiety (SO₂-NH-).

Properties

IUPAC Name

ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-22-14-7-5-13(6-8-14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRWJWCZRXYRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of 4-ethoxyphenyl isocyanate with ethyl piperazine-1-carboxylate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperazine derivatives vary in substituents on the phenyl ring, ester groups, and additional functional moieties. Key examples include:

Compound Name Substituent Modifications Molecular Formula Key Features Reference
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate Butyl group instead of ethoxy C₁₈H₂₇N₃O₃ Simpler alkyl chain; high purity (≥97%) for API intermediates
tert-Butyl 4-((4-hexylphenyl)carbamoyl)piperazine-1-carboxylate Hexyl group + tert-butyl ester C₂₂H₃₄N₃O₃ Bulkier ester group; lower yield (84%)
Ethyl 4-{[4-(4-ethoxyphenyl)thiazol-2-yl]carbamoyl}benzenesulfonylpiperazine Thiazole ring + benzenesulfonyl group C₂₅H₂₈N₄O₆S₂ Enhanced binding affinity; used in targeted therapies
Ethyl 4-[N-(4-methylphenyl)sulfonylglycyl]piperazine-1-carboxylate Sulfonylglycyl group + methylphenyl C₁₉H₂₈N₃O₆S Improved metabolic stability due to sulfonamide group

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., hexyl in ) reduce crystallinity, lowering melting points.
  • Electron-Withdrawing Groups : Sulfonyl () or thiazole () groups enhance electrophilicity, influencing reactivity and bioavailability.

Key Observations :

  • High yields (≥90%) are achievable with optimized coupling conditions (e.g., ).
  • Bulky substituents (e.g., tert-butyl in ) may necessitate gradient chromatography for purification.

Physicochemical and Spectroscopic Properties

Compound ¹³C NMR δ (Carbonyl) Melting Point (°C) Elemental Analysis (C/H/N) Reference
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate 165.93 (ester) 109–111 Calc: C 65.48%, H 5.67%; Found: C 65.62%, H 5.75%
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate Not reported Not reported Purity ≥97% (HPLC)
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate 157.4 (ester) Not reported HRMS: [M+H]⁺ 374.3170 (calc. 374.3166)

Key Observations :

  • Ethoxy and sulfonyl groups induce distinct downfield shifts in ¹³C NMR (e.g., δ 157.4–165.93) .
  • Elemental analysis aligns closely with theoretical values for high-purity compounds .

Biological Activity

Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a piperazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C16H23N3O4C_{16}H_{23}N_{3}O_{4} and features a piperazine ring, which is a common structural motif in many bioactive compounds. The synthesis typically involves the reaction of 4-ethoxyphenyl isocyanate with ethyl piperazine-1-carboxylate in organic solvents like dichloromethane or tetrahydrofuran under inert conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting its potential as a lead compound for developing new antibiotics. For instance, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines, including breast and colon cancer cells .

The proposed mechanism of action involves the compound's ability to interact with various biological macromolecules, such as enzymes and receptors. The piperazine moiety allows for effective binding to target sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can disrupt critical biochemical pathways involved in cell proliferation and survival.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy revealed that this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections caused by these pathogens .
  • Anticancer Activity : Research conducted by Queener et al. demonstrated that this compound could significantly reduce cell viability in MCF-7 breast cancer cells and HT-29 colon cancer cells, with IC50 values indicating potent cytotoxic effects.
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound might activate caspase pathways leading to apoptosis in cancer cells, providing insights into its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateStructureModerate anticancer activity
Ethyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateStructureAntibacterial properties
Ethyl 4-(3-carbamoylphenyl)piperazine-1-carboxylateStructureAnticancer and anti-inflammatory effects

The unique substitution pattern on the piperazine ring of this compound differentiates it from other piperazine derivatives, contributing to its distinct biological activities.

Q & A

Q. How are reaction intermediates characterized in multi-step syntheses?

  • Methodological Answer :
  • Online Monitoring : Employ ReactIR to track intermediate formation (e.g., carbamoyl chloride peaks at ~1800 cm⁻¹).
  • Isolation : Use preparative HPLC (C18 column, acetonitrile/water gradient) for unstable intermediates .

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